4-(Mesitylamino)-4-oxobutanoic acid
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Overview
Description
4-(Mesitylamino)-4-oxobutanoic acid is an organic compound characterized by the presence of a mesitylamino group attached to a butanoic acid backbone
Scientific Research Applications
4-(Mesitylamino)-4-oxobutanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Mesitylamino)-4-oxobutanoic acid typically involves the reaction of mesitylamine with a suitable butanoic acid derivative. One common method is the condensation reaction between mesitylamine and 4-oxobutanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-(Mesitylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The mesitylamino group can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the nature of the substituent, but typical reagents include halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mesitylamino-substituted butanoic acids, while reduction may produce mesitylamino-substituted butanols.
Mechanism of Action
The mechanism of action of 4-(Mesitylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The mesitylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The oxo group may also participate in redox reactions, affecting the overall biochemical pathways.
Comparison with Similar Compounds
- 4-(Phenylamino)-4-oxobutanoic acid
- 4-(Toluylamino)-4-oxobutanoic acid
- 4-(Anilino)-4-oxobutanoic acid
Comparison: 4-(Mesitylamino)-4-oxobutanoic acid is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-oxo-4-(2,4,6-trimethylanilino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMRDZKSIBMEJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351987 |
Source
|
Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201741-53-9 |
Source
|
Record name | 4-(MESITYLAMINO)-4-OXOBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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